molecular formula C15H18O3 B1209778 Loxoprofen CAS No. 68767-14-6

Loxoprofen

Cat. No. B1209778
CAS RN: 68767-14-6
M. Wt: 246.3 g/mol
InChI Key: YMBXTVYHTMGZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Loxoprofen's active form and its analogues have been synthesized using methods such as enzymatic kinetic resolution/racemization and stereoselective biocatalytic reduction. These methods involve asymmetric alkylation of cyclic ketones using strategies like Enders’ or Meyers’ followed by the reduction of the carbonyl group, demonstrating the complexity and precision required in its synthesis (Bhuniya & Nanda, 2011). Another study improved the synthesis of Loxoprofen sodium by optimizing the synthesis of ethyl [p (chloromethyl)phenyl]propionate, a critical intermediate, resulting in an increased overall yield (Wen, 2002).

Molecular Structure Analysis

Loxoprofen sodium has been identified as a novel propionic acid derivative, emphasizing the significance of understanding its molecular structure for the development of analytical methods. The molecular structure elucidates its reactivity and instability under various conditions, guiding the development of chromatographic methods for its analysis (Eissa & Abd El-Sattar, 2016).

Chemical Reactions and Properties

Research on Loxoprofen's metabolism in liver microsomes has highlighted the role of cytochrome P450 and UDP-glucuronosyltransferase in its biotransformation. This study identified multiple metabolites, including alcohol metabolites and glucuronide conjugates, showcasing the drug's complex chemical behavior in biological systems (Shrestha et al., 2018).

Physical Properties Analysis

The synthesis and evaluation of Loxoprofen sodium hydrogels for controlled release have been studied, indicating its physical properties such as solubility and drug release rates. These hydrogels, with adjustable properties, have been assessed for their potential in delivering Loxoprofen over extended periods, indicating the importance of physical property analysis in developing new drug delivery systems (Khalid et al., 2018).

Chemical Properties Analysis

The assessment of Loxoprofen and its alcohol metabolites for the potency and selectivity of inhibition of cyclooxygenase-2 (COX-2) sheds light on its chemical properties. This evaluation is crucial for understanding its mechanism of action and the therapeutic implications of its metabolites (Riendeau et al., 2004).

Scientific Research Applications

Application in Pain and Inflammation Management

Methods of Application: Loxoprofen is available in several formulations, including 60 mg tablets, 100 mg hydrogel patches, and 50 or 100 mg tape . The oral therapy provides similar analgesic efficacy to other NSAIDs in patients with postoperative pain, knee osteoarthritis, lumbar pain, or frozen shoulder .

Results or Outcomes: In active comparator-controlled trials, oral loxoprofen therapy provided analgesic efficacy that generally did not significantly differ from that of celecoxib for postoperative pain or frozen shoulder, ibuprofen for knee osteoarthritis, or naproxen for lumbar pain .

Application in Solubility Optimization

Methods of Application: The industrial-based application of supercritical CO2 (SCCO2) has emerged as a promising technology in numerous scientific fields due to offering brilliant advantages, such as simplicity of application, eco-friendliness, and high performance . Three distinct models have been used on the data in this work, all of which were based on decision trees: K-nearest neighbors (KNN), NU support vector machine (NU-SVR), and Gaussian process regression (GPR) .

Application in Chronic Inflammatory Pain Management

Methods of Application

The patches are applied topically to the area of pain. The active ingredient, Loxoprofen sodium, is absorbed through the skin to provide localized relief .

Results or Outcomes: Studies have shown that topical Loxoprofen for chronic inflammatory pain significantly reduced Numeric Rating Scale (NRS) pain scores and improved quality of life .

Application in Reducing Risk of Complications

Methods of Application

Loxoprofen is applied topically in the form of hydrogel patches or tape. This method of application bypasses the digestive system, reducing the risk of complications .

Results or Outcomes: Topical Loxoprofen has been found to be generally well tolerated during short-term treatment and is a useful analgesic option for patients with pain and inflammation .

Application in Rheumatoid Arthritis Treatment

Methods of Application: A dissolving microneedle (MN) system with photothermal (PT) polydopamine (PDA) is used to co-load Loxoprofen and Tofacitinib . This system aims to deliver the drugs directly to the articular cavity, aided by the combination of MN and PT .

Results or Outcomes: The application of the PT MN to a carrageenan/kaolin-induced arthritis rat model exhibited superior performance in reducing joint swelling, muscle atrophy, and cartilage destruction . It also downregulated the mRNA expression levels of proinflammatory cytokines .

Application in Musculoskeletal and Joint Disorders

Methods of Application: Loxoprofen is administered orally or topically depending on the specific condition and patient needs .

Results or Outcomes: Loxoprofen has been found to be effective in alleviating pain and reducing inflammation related to musculoskeletal and joint disorders .

Safety And Hazards

Loxoprofen should be used with caution as it can be very toxic if swallowed . It can also be irritating to the skin and pose a risk of serious damage to the eyes . There is a potential risk of impaired fertility and possible risk of harm to the unborn child . It is recommended to wear protective clothing, gloves, and eye/face protection when handling Loxoprofen .

properties

IUPAC Name

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBXTVYHTMGZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045164
Record name Loxoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc).
Record name Loxoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Loxoprofen

CAS RN

68767-14-6, 80382-23-6
Record name Loxoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68767-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxoprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loxoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name loxoprofen acide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Loxoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Twenty grams of ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate was dissolved in 30 ml of dioxane and 100 ml of 47% hydrobromic acid and the solution was refluxed for 6 hours. The reaction mixture was then extracted with ether, the extract was washed with water, dried over anhydrous sodium sulfate, and the solvent removed by distillation to give an yellow oily substance. The product was subjected to a vacuum distillation to yield 13.1 g of the desired compound as a colorless oily substance, b.p. 190°-195° C. at 0.3 mm Hg (bath temp.). The compound solidified as it was cooled to crystals, m.p. 108.5°-111° C.
Name
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxoprofen
Reactant of Route 2
Loxoprofen
Reactant of Route 3
Loxoprofen
Reactant of Route 4
Loxoprofen
Reactant of Route 5
Loxoprofen
Reactant of Route 6
Loxoprofen

Citations

For This Compound
6,310
Citations
SL Greig, KP Garnock-Jones - Clinical drug investigation, 2016 - Springer
… loxoprofen 100 mg tape was bioequivalent to loxoprofen 100 mg hydrogel patches with regard to the total amount of loxoprofen … loxoprofen tape to hydrogel patch for the total amount of …
Number of citations: 35 link.springer.com
M Noguchi, A Kimoto, JK Gierse, MC Walker… - Biological and …, 2005 - jstage.jst.go.jp
… We investigated the mechanism of inhibition of loxoprofen sodium, a non-steroidal anti-… of loxoprofen sodium is attributable to its active metabolite, loxoprofen-SRS, and that loxoprofen-…
Number of citations: 33 www.jstage.jst.go.jp
S Zabihi, SH Esmaeili-Faraj, F Borousan… - Journal of Chemical & …, 2020 - ACS Publications
… drug (loxoprofen with … Loxoprofen used in this work is a mixture of two stereoisomers of unknown composition. It was used as provided by the supplier. Because the prepared loxoprofen …
Number of citations: 33 pubs.acs.org
N Yamakawa, S Suemasu, M Matoyama… - Bioorganic & medicinal …, 2011 - Elsevier
… that loxoprofen has the lowest membrane permeabilization activity among the NSAIDs we tested. In this study, we synthesized a series of loxoprofen … Compared to loxoprofen, oral …
Number of citations: 18 www.sciencedirect.com
R Mu, C Bao, Z Chen, Y Zheng, G Wang, D Zhao… - Clinical …, 2016 - Springer
… efficacy and safety of loxoprofen sodium hydrogel patch (LX-P) with loxoprofen sodium tablet (… Based on the present study, topical loxoprofen patch was non-inferior to oral loxoprofen in …
Number of citations: 22 link.springer.com
M Saito, M Kawatani, Y Kinoshita… - … journal of urology, 2005 - Wiley Online Library
… to investigate the role of loxoprofen sodium (loxoprofen) in the … loxoprofen does not reduce total urine volume during daytime. As loxoprofen has a short half time, the effect of loxoprofen …
Number of citations: 28 onlinelibrary.wiley.com
Y Uwai, R Taniguchi, H Motohashi, H Saito… - Drug metabolism and …, 2004 - jstage.jst.go.jp
… methotrexate and loxoprofen was suspected. Although, at present, the drug interaction between loxoprofen and methotrexate is described in the package insert of Loxonin} (loxoprofen), …
Number of citations: 95 www.jstage.jst.go.jp
K Miki, T Ikemoto, K Hayashi, YC Arai… - Journal of Orthopaedic …, 2018 - Elsevier
Background Current worldwide clinical practice guidelines recommend acetaminophen as the first option for the treatment of acute low back pain. However, there is no concrete …
Number of citations: 25 www.sciencedirect.com
T Hyodo, Y Kiyotsuka, Y Kobayashi - Organic Letters, 2009 - ACS Publications
High regioselectivity for allylic substitution of the cyclopentenyl picolinate 5 with benzylcopper reagent was attained with ZnBr 2 , and the finding was applied to the p-BrC 6 H 4 CH 2 …
Number of citations: 29 pubs.acs.org
M Sugimoto, T Kojima, M Asami, Y Iizuka… - Biochemical …, 1991 - Elsevier
… the relationships between the effects of loxoprofen-Na on PG … loxoprofen-Na and the active metabolite (SRS truns-OH) in the inflammatory exudate after oral administration of loxoprofen-…
Number of citations: 48 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.